

Validating SK3 Channel-IN-1 Targets with Knockout Mouse Models: A Comparative Guide

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Compound of Interest

Compound Name: SK3 Channel-IN-1

Cat. No.: B12397967

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For researchers, scientists, and drug development professionals, validating the target of a novel compound is a critical step. This guide provides a comparative framework for validating the targets of **SK3 Channel-IN-1**, a potent and specific modulator of the small-conductance calcium-activated potassium (SK3) channel. The guide leverages experimental data from studies using SK3 knockout (KO) mouse models and compares the expected outcomes with those of other known SK3 channel modulators.

SK3 channels, encoded by the KCNN3 gene, are voltage-independent potassium channels activated by intracellular calcium. They play a crucial role in regulating neuronal excitability, smooth muscle tone, and cell migration.^{[1][2]} Dysregulation of SK3 channel function has been implicated in various pathological conditions, including cancer metastasis, neurodegenerative disorders, and hypertension.^{[3][4][5]} **SK3 Channel-IN-1** has been identified as a potent and specific modulator of SK3 channels, showing efficacy in reducing breast cancer cell migration with low cytotoxicity.^[3]

The gold standard for validating the on-target effect of a compound like **SK3 Channel-IN-1** is the use of knockout animal models. By comparing the compound's effects in wild-type (WT) animals with those in animals lacking the target protein (SK3 KO), researchers can definitively attribute the observed phenotype to the compound's interaction with its intended target.

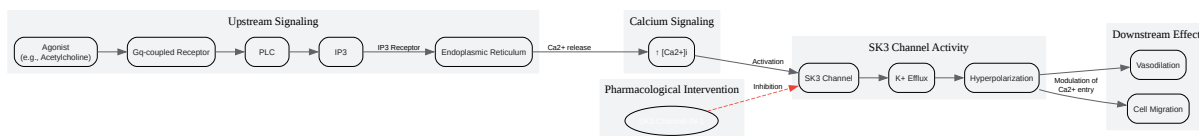
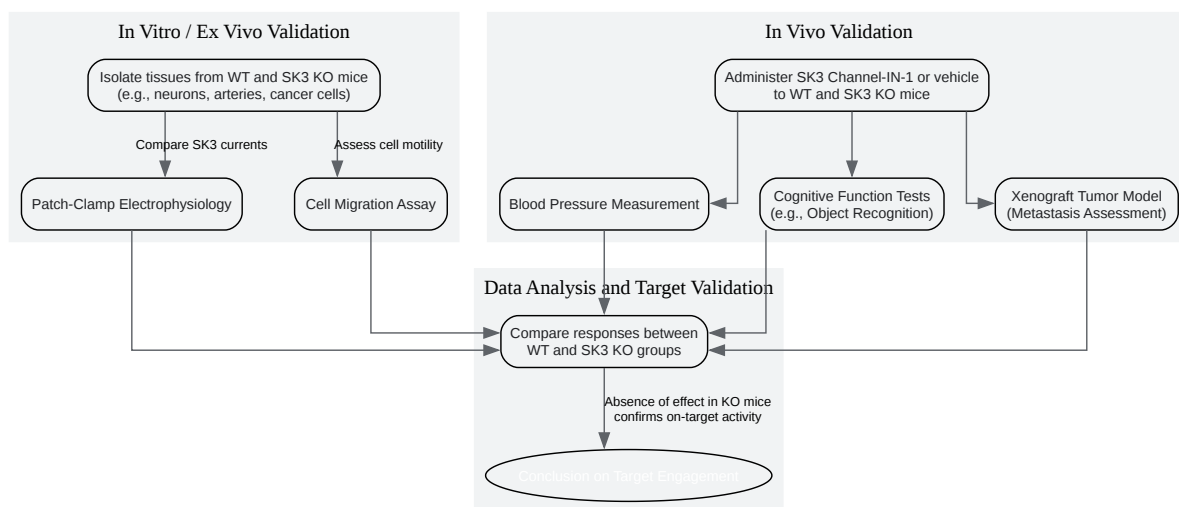
Comparative Pharmacology of SK3 Channel Modulators

A variety of compounds with different mechanisms of action and selectivity profiles for SK channels have been characterized. Understanding these differences is crucial when designing validation studies for a new compound like **SK3 Channel-IN-1**.

Compound	Type	Target(s)	Reported IC50/EC50	Key References
SK3 Channel-IN-1	Modulator (Inhibitor)	Claimed to be a potent and specific SK3 modulator	Not publicly available	[3]
Apamin	Inhibitor (Pore Blocker)	SK2 > SK3 >> SK1	pM to low nM range for SK2 and SK3	[6][7]
Ohmline	Inhibitor	SK1/SK3 > SK2	IC50 ≈ 300 nM for SK3	[8]
CyPPA	Positive Modulator (Activator)	SK3 > SK2 >> SK1, IK	EC50 ≈ 5.6 μM for hSK3	[9][10]
NS309	Positive Modulator (Activator)	IK > SK3/SK2/SK1	Potent activator of IK and SK channels	[9][10]
Riluzole	Activator	SK3	Activates at ≥ 3 μM	[11]
Edelfosine	Inhibitor	SK3	Reduces SK3 channel activity	[12]

Validating SK3 Channel-IN-1 using SK3 Knockout Mice: A Proposed Experimental Workflow

The following workflow outlines a series of experiments to validate that the effects of **SK3 Channel-IN-1** are mediated through the SK3 channel. The expected outcomes in WT and SK3 KO mice are presented, along with comparisons to other known modulators.



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